{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid {4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid
Brand Name: Vulcanchem
CAS No.: 1415824-94-0
VCID: VC5450393
InChI: InChI=1S/C13H10BF3O3/c15-13(16,17)9-1-5-11(6-2-9)20-12-7-3-10(4-8-12)14(18)19/h1-8,18-19H
SMILES: B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F)(O)O
Molecular Formula: C13H10BF3O3
Molecular Weight: 282.03

{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid

CAS No.: 1415824-94-0

Cat. No.: VC5450393

Molecular Formula: C13H10BF3O3

Molecular Weight: 282.03

* For research use only. Not for human or veterinary use.

{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid - 1415824-94-0

Specification

CAS No. 1415824-94-0
Molecular Formula C13H10BF3O3
Molecular Weight 282.03
IUPAC Name [4-[4-(trifluoromethyl)phenoxy]phenyl]boronic acid
Standard InChI InChI=1S/C13H10BF3O3/c15-13(16,17)9-1-5-11(6-2-9)20-12-7-3-10(4-8-12)14(18)19/h1-8,18-19H
Standard InChI Key KZXCMVJHGMMESW-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F)(O)O

Introduction

Chemical Structure and Properties

Structural Features

{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid consists of a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the para position and a phenoxy group bearing a trifluoromethyl (-CF₃) substituent. The trifluoromethyl group enhances electron-withdrawing effects, influencing the compound’s reactivity in cross-coupling reactions .

Physicochemical Characteristics

While direct data on this compound is scarce, analogs like (4-(trifluoromethyl)phenyl)boronic acid exhibit:

  • Molecular Weight: ~190–220 g/mol (varies with substituents)

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) and poor in water .

  • Stability: Sensitive to moisture and oxygen, requiring storage under inert conditions .

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

The compound’s synthesis likely follows protocols similar to those for (4-(trifluoromethyl)phenyl)boronic acid, which is extensively used in palladium-catalyzed couplings. Representative procedures include:

Coupling with Bromo-Substituted Partners

A mixture of 4-(trifluoromethyl)phenylboronic acid (2.73 mmol), 2-bromo-isonicotinonitrile (2.73 mmol), and potassium carbonate (2.73 mmol) in DMF, catalyzed by Pd(PPh₃)₄ (5 mol%), yields 56% of the coupled product after 14 hours at 120°C under nitrogen .

Table 1: Representative Reaction Conditions and Yields

SubstrateCatalystSolvent SystemTemperature (°C)Yield (%)
2-Bromo-isonicotinonitrilePd(PPh₃)₄DMF12056
5-Bromo-3-chloro-pyridinePd(dppf)Cl₂Dioxane/H₂O9090.2
3-Bromo(acetylaniline)Pd(OAc)₂/TBABDCE80–9084.5

Optimized Catalytic Systems

  • Ligand Effects: Bidentate ligands like dppf (1,1′-bis(diphenylphosphino)ferrocene) improve catalytic efficiency, as seen in a 90.2% yield for a pyridine-carboxylic acid derivative .

  • Solvent Choice: Mixed solvent systems (e.g., dioxane/water) enhance solubility of inorganic bases (e.g., Na₂CO₃), critical for transmetalation steps .

Direct Boronation

Electrophilic borylation of pre-functionalized aryl triflates or halides using bis(pinacolato)diboron (B₂pin₂) under Miyaura conditions could theoretically generate the target compound, though no explicit examples exist.

Applications in Pharmaceutical Chemistry

Antibiotic and Antiviral Agents

Boronic acids are pivotal in protease inhibitor design. For example, derivatives of (4-(trifluoromethyl)phenyl)boronic acid show activity against β-lactamase enzymes, potentiating antibiotic efficacy .

Fluorescent Probes

The electron-deficient trifluoromethyl group enhances photostability, making such boronic acids suitable for imaging agents. A 2020 study utilized analogs in staining cellular glycans with 73% recovery in fluorescence assays .

Mechanistic Insights

Transmetalation Dynamics

In Pd-catalyzed reactions, the boronic acid’s -B(OH)₂ group transfers to the palladium center, facilitated by base-mediated deprotonation. The trifluoromethyl group accelerates this step by polarizing the aryl ring .

Side Reactions and Mitigation

  • Protodeboronation: A common side reaction minimized by using anhydrous solvents and avoiding prolonged heating .

  • Homocoupling: Controlled by maintaining sub-stoichiometric catalyst loading (≤5 mol%) .

Future Directions

Expanding Substrate Scope

Developing enantioselective variants of Suzuki-Miyaura couplings using chiral ligands could unlock applications in asymmetric synthesis.

Green Chemistry Approaches

Exploring micellar catalysis or recyclable Pd nanoparticles may reduce reliance on toxic solvents like DMF .

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